molecular formula C17H27N3O2S B2918011 N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide CAS No. 1333551-20-4

N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide

Cat. No. B2918011
CAS RN: 1333551-20-4
M. Wt: 337.48
InChI Key: MCPLJGYOJMXMPP-UHFFFAOYSA-N
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Description

“N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide” is a complex organic compound. It contains several functional groups, including a tert-butyl group, a prop-2-yn-1-yl group, a piperidine ring, a carbonyl group, a thiazolidine ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the prop-2-yn-1-yl group might be introduced via a Sonogashira coupling . The piperidine ring might be formed via a cyclization reaction . The carbonyl group could be introduced via an oxidation reaction . The thiazolidine ring might be formed via a cyclization reaction involving a thiol and a carbonyl compound . The carboxamide group could be introduced via a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings . The prop-2-yn-1-yl group would introduce a triple bond into the structure, which could have significant effects on the compound’s reactivity . The piperidine ring is a six-membered ring containing one nitrogen atom, which could also affect the compound’s reactivity and properties . The carbonyl group is a polar group, which could result in the compound having some degree of polarity . The thiazolidine ring is a five-membered ring containing one sulfur atom and one nitrogen atom . The carboxamide group is a polar group that could form hydrogen bonds .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present in its structure . For example, the prop-2-yn-1-yl group could undergo addition reactions . The piperidine ring could undergo substitution reactions . The carbonyl group could undergo addition reactions, reduction reactions, or oxidation reactions . The thiazolidine ring could undergo ring-opening reactions . The carboxamide group could undergo hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar groups (like the carbonyl and carboxamide groups) could result in the compound having some degree of solubility in polar solvents . The presence of the tert-butyl group could result in the compound having some degree of solubility in nonpolar solvents .

Future Directions

Future research on this compound could involve studying its synthesis, properties, reactivity, and potential applications. It could also involve studying its interactions with biological targets and its potential use as a pharmaceutical compound .

properties

IUPAC Name

N-tert-butyl-3-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-5-8-19-9-6-13(7-10-19)16(22)20-12-23-11-14(20)15(21)18-17(2,3)4/h1,13-14H,6-12H2,2-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPLJGYOJMXMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CSCN1C(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide

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